molecular formula C7H5F3O2 B2906554 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde CAS No. 1784463-88-2

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde

Cat. No.: B2906554
CAS No.: 1784463-88-2
M. Wt: 178.11
InChI Key: FXYAYNHZNIXOLX-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde is an organic compound with the molecular formula C7H5F3O2 It is a furan derivative, characterized by the presence of a trifluoromethyl group and a formyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the formyl group onto the furan ring. One common method is the Vilsmeier-Haack reaction, which involves the reaction of a furan derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid.

    Reduction: 2-Methyl-4-(trifluoromethyl)furan-3-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde depends on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets involved vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)furan-3-carbaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.

    2-Methyl-4-(trifluoromethyl)benzaldehyde: Contains a benzene ring instead of a furan ring, leading to different aromaticity and reactivity.

Uniqueness

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde is unique due to the combination of the trifluoromethyl group and the formyl group on the furan ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-5(2-11)6(3-12-4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYAYNHZNIXOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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